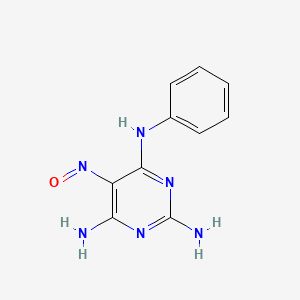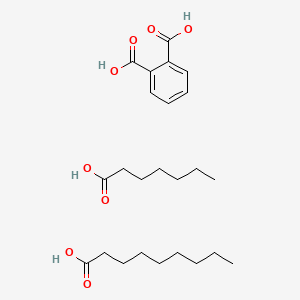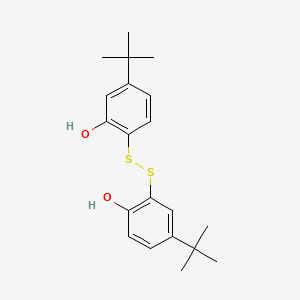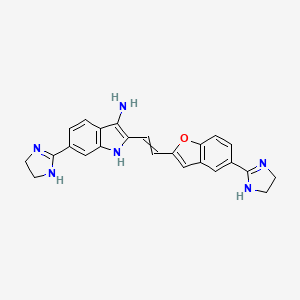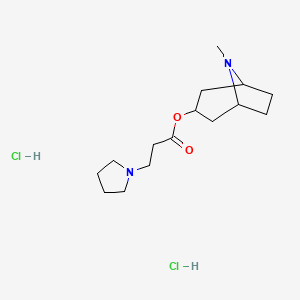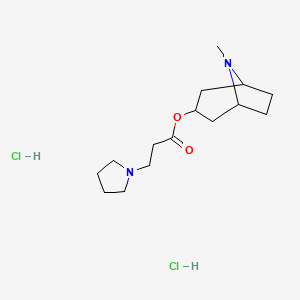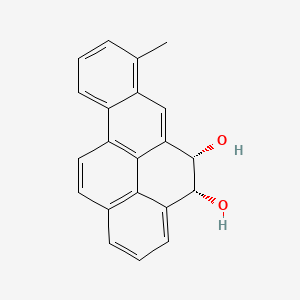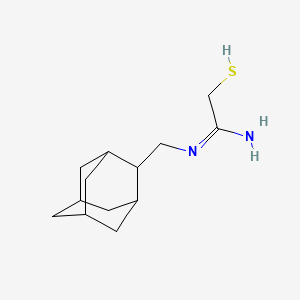
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide: is a compound characterized by the presence of an adamantyl group attached to a mercaptoethanimidamide moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantylmethyl)-2-mercaptoethanimidamide typically involves multiple steps:
-
Formation of the Adamantylmethyl Intermediate: : The initial step involves the preparation of the 2-adamantylmethyl halide. This can be achieved by reacting adamantane with a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
-
Nucleophilic Substitution: : The 2-adamantylmethyl halide is then subjected to nucleophilic substitution with thiourea to form the corresponding thiourea derivative.
-
Cyclization and Imidamide Formation: : The thiourea derivative undergoes cyclization under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(2-Adamantylmethyl)-2-mercaptoethanimidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidamide group to an amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-Adamantylmethyl)-2-mercaptoethanimidamide is used as a building block for the synthesis of more complex molecules. Its rigid adamantyl structure provides steric hindrance, which can be advantageous in the design of catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The adamantyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable component in the design of new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are explored for their antiviral, antibacterial, and anticancer properties. The unique structure of the compound allows it to interact with biological targets in a specific manner, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and rigidity make it suitable for applications requiring durable and high-performance materials.
Mecanismo De Acción
The mechanism by which N-(2-Adamantylmethyl)-2-mercaptoethanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group can enhance binding affinity and selectivity towards molecular targets, while the mercaptoethanimidamide moiety can participate in covalent bonding or redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Adamantylmethyl)-2-mercaptoethanimidamide
- N-(2-Adamantylmethyl)-2-mercaptoacetamide
- N-(2-Adamantylmethyl)-2-mercaptoethanamide
Uniqueness
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide is unique due to the specific positioning of the adamantyl group and the mercaptoethanimidamide moiety. This configuration provides a distinct set of chemical and physical properties, such as enhanced stability, lipophilicity, and the ability to form specific interactions with biological targets. Compared to its analogs, this compound may offer improved performance in certain applications, such as drug design and material science.
Propiedades
Número CAS |
69094-47-9 |
|---|---|
Fórmula molecular |
C13H22N2S |
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
N'-(2-adamantylmethyl)-2-sulfanylethanimidamide |
InChI |
InChI=1S/C13H22N2S/c14-13(7-16)15-6-12-10-2-8-1-9(4-10)5-11(12)3-8/h8-12,16H,1-7H2,(H2,14,15) |
Clave InChI |
AMMVENNVNPXCAE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3CN=C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




